molecular formula C17H21NO3 B12337766 5,6-Dimethoxy-2-(piperidin-4-yl)methyleneindan-1-one

5,6-Dimethoxy-2-(piperidin-4-yl)methyleneindan-1-one

Cat. No.: B12337766
M. Wt: 287.35 g/mol
InChI Key: MDJVFLZZPSQKFM-NTUHNPAUSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- is a complex organic compound with a unique structure that includes an indenone core, methoxy groups, and a piperidinylmethylene substituent

Preparation Methods

The synthesis of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- can be achieved through several synthetic routes. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one reacts with nucleophiles such as piperidine under controlled conditions . The reaction typically requires a solvent like dichloromethane and a base to facilitate the addition. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- can be compared with other similar compounds such as:

The uniqueness of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(2E)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one

InChI

InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7+

InChI Key

MDJVFLZZPSQKFM-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3CCNCC3)/C2=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC

Origin of Product

United States

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